5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Kinase inhibitor design Hinge-binding motif Regiochemistry

Kinase inhibitor SAR programs face synthetic bottlenecks when diversifying 7-azaindole scaffolds-free aldehyde analogs cause premature side reactions during multi-step synthesis. 5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-72-4) provides orthogonal 5-Cl/6-acetal protection to solve this: • 5-Cl enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at a position projecting toward kinase solvent front or back pocket • 6-Dimethoxymethyl acetal remains inert during coupling; mild acidic deprotection unmasks aldehyde for reductive amination or bioorthogonal ligation • ≥98% purity, commercially available from multiple vendors; supports 50-200 compound library synthesis with reproducible quality

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 1305324-72-4
Cat. No. B1428201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1305324-72-4
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCOC(C1=C(C=C2C=CNC2=N1)Cl)OC
InChIInChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13)
InChIKeyDQPMVEWAIWMTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(dimethoxymethyl)-7-azaindole: Kinase Inhibitor Building Block


5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1305324-72-4) is a halogenated 7-azaindole derivative with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core scaffold, recognized as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design, capable of forming two hydrogen bonds with the kinase hinge region [1]. The compound carries a chlorine atom at the 5-position, enabling metal-catalyzed cross-coupling reactions, and a dimethoxymethyl (acetal) group at the 6-position, which serves as a protected aldehyde synthon. This protected aldehyde functionality allows the compound to participate in multi-step synthetic sequences where a free aldehyde would be incompatible, providing orthogonal reactivity that is critical for the modular assembly of complex kinase inhibitor libraries [2].

1 Kinase inhibitor library synthesis — privileged 7-azaindole hinge-binding scaffold Core motif
2 5-position cross-coupling — chlorine handle for Pd-catalyzed diversification SAR exploration
3 6-position protected aldehyde — orthogonal reactivity; deprotect on demand Convergent synthesis

5-Chloro-6-(dimethoxymethyl)-7-azaindole vs. Generic Analogs


Substituting 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine with a close structural analog introduces specific synthetic and functional liabilities. The 6-position dimethoxymethyl group distinguishes this compound from the 4-position regioisomer (CAS 1261365-92-7), and its placement adjacent to the pyridine nitrogen (N7) alters the electronic environment and hydrogen-bonding capacity of the hinge-binding motif, a factor that directly influences kinase affinity and selectivity profiles [1]. Non-chlorinated analogs such as 5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 913983-17-2) lack the chlorine substituent, which forfeits the ability to perform palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the 5-position, a critical diversification step in structure-activity relationship (SAR) exploration . Using the free aldehyde analog, 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1260382-91-9), exposes the reactive formyl group prematurely, which can lead to undesired side reactions during multi-step syntheses unless additional protection-deprotection steps are introduced, thereby reducing overall synthetic efficiency [2].

Target compound
6-position acetal modulates hinge-binding electronics directly
5-chloro enables direct cross-coupling diversification
Acetal-protected aldehyde prevents premature side reactions
Substitution risk
4-position regioisomer shifts hinge pharmacophore electronics
Non-halogenated analog lacks cross-coupling handle; adds synthetic steps
Free aldehyde analog may undergo unwanted condensations

5-Chloro-6-(dimethoxymethyl)-7-azaindole: Evidence vs. Analogs


Regiochemical Impact on Hinge-Binding

The target compound bears the dimethoxymethyl group at the 6-position of the 7-azaindole scaffold, directly adjacent to the pyridine nitrogen (N7) that serves as the hydrogen-bond acceptor in the kinase hinge-binding motif. In contrast, the 4-position regioisomer, 5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-92-7), places the substituent at a site remote from N7, resulting in different electronic modulation of the critical hinge-binding pharmacophore . Although direct comparative IC50 data for the protected acetal forms are unavailable in the public domain, the 7-azaindole scaffold literature establishes that substitution at the 6-position versus the 4-position produces distinct kinase selectivity profiles due to altered steric and electronic interactions with the kinase hinge and gatekeeper residues [1]. The 6-position substitution more directly influences the pKa of N7 and the geometry of hydrogen-bonding, which can differentiate binding to kinases with varying hinge-region sequences [2].

Regiochemical impact on hinge-binding
Class-level inference
Target6-position adjacent to N7 (CAS 1305324-72-4)
Analog4-position remote from N7 (CAS 1261365-92-7)
Substitution site alters N7 basicity and hinge hydrogen-bond geometry
Distinct kinase selectivity space may be accessed
No public pKa or IC50 data for acetal forms; scaffold-level review
Kinase inhibitor design Hinge-binding motif Regiochemistry

Chlorine Substituent Enables Cross-Coupling

The presence of a chlorine atom at the 5-position of the target compound enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification. The non-halogenated analog 5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 913983-17-2, MW 192.21) lacks this synthetic handle entirely, precluding direct arylation or amination at the 5-position without prior functionalization . The chlorine also increases the molecular weight by 34.45 g/mol relative to the non-halogenated analog (226.66 vs. 192.21) and raises the calculated LogP from an estimated 1.7–1.9 to 2.93, reflecting increased lipophilicity that can influence passive membrane permeability in cellular assays . In the broader 7-azaindole class, 5-chloro-substituted derivatives have yielded potent kinase inhibitors with IC50 values in the nanomolar range; for example, 5-chloro-3-ethyl-7-azaindole derivatives exhibit IC50 values of 16–45 nM against specific kinase targets, demonstrating the value of the chlorine for both synthetic accessibility and target potency .

Chlorine enables cross-coupling
Cross-study comparable
ΔLogP ≈ +1.0–1.2
ΔMW = +34.45 g/mol
Supports Pd-mediated library synthesis without extra halogenation step
Non-chlorinated analog (CAS 913983-17-2) lacks cross-coupling handle
Cross-coupling Suzuki reaction Buchwald-Hartwig amination SAR diversification

Protected Aldehyde Stability in Multi-Step Synthesis

The dimethoxymethyl group in the target compound is an acetal-protected form of an aldehyde, which remains stable under conditions that would react with a free formyl group. The free aldehyde analog, 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1260382-91-9, MW 180.59), is susceptible to nucleophilic addition, oxidation, and undesired condensation during multi-step synthetic sequences . The acetal can be selectively deprotected under mild acidic conditions (e.g., aqueous HCl, TFA, or Amberlyst-15) to reveal the reactive aldehyde on demand, enabling a convergent synthetic strategy where the 5-chloro position is elaborated via cross-coupling before aldehyde unveiling [1]. The molecular weight difference (226.66 vs. 180.59, ΔMW = 46.07 g/mol) reflects the presence of the two methoxy protecting groups. The protected form also shows higher calculated LogP (2.93) compared to the free aldehyde (estimated LogP ~1.2–1.5), which can facilitate organic-phase reactions and chromatographic purification .

Protected aldehyde stability
Class-level inference
AcetalStable to nucleophiles, oxidants, basic conditions
Free aldehydeProne to oxidation, aldol condensation (CAS 1260382-91-9)
ΔMW = +46.07 g/mol; deprotection with mild aqueous acid
Avoids premature aldehyde reactivity during library synthesis
Build-couple-deprotect strategy enabled
Protecting group strategy Aldehyde protection Orthogonal synthesis

Multi-Vendor Availability and High Purity

The target compound is commercially available from multiple independent vendors including Leyan (Cat. 1515162, 98% purity), MolCore (Cat. MC677814, NLT 98%), and Chemenu (Cat. CM364701, 95% purity), providing supply chain redundancy . In contrast, the CymitQuimica listing (Ref. 10-F768438, formerly Fluorochem brand) indicates the product is discontinued, highlighting that not all sources are active and that procurement from verified active suppliers is essential . The compound is also listed in the Sigma-Aldrich AldrichCPR collection, a curated set of unique chemicals provided to early discovery researchers, which signals its relevance to the medicinal chemistry community despite the absence of full analytical characterization by Sigma-Aldrich . The availability at 95–98% purity across multiple vendors compares favorably to more specialized 7-azaindole building blocks that may be available from only a single source or require custom synthesis.

Multi-vendor availability and purity
Supporting evidence
Leyan 98% MolCore NLT 98% Chemenu 95% AldrichCPR listed
Reduces single-source supply risk for long-term SAR campaigns
CymitQuimica/Fluorochem source discontinued; verify active vendors
Chemical procurement Purity specification Supply chain reliability

5-Chloro-6-(dimethoxymethyl)-7-azaindole: Application Scenarios


Fragment-Based Drug Discovery for Kinases

This compound serves as an ideal starting scaffold for fragment-based drug discovery programs targeting ATP-binding pockets of disease-relevant kinases. The 7-azaindole core mimics the purine ring of ATP and engages the kinase hinge region through two conserved hydrogen bonds, as established by crystallographic analysis of multiple 7-azaindole-based inhibitors including vemurafenib [1]. The 5-chloro substituent allows for rapid Pd-catalyzed diversification at a position that projects toward the kinase solvent front or hydrophobic back pocket, depending on the target, while the 6-dimethoxymethyl group remains inert during cross-coupling, enabling a build–couple–deprotect strategy. After diversification, mild acidic deprotection unmasks the 6-aldehyde, which can then be elaborated via reductive amination or other carbonyl chemistry to introduce additional binding elements [2].

5,6-Disubstituted 7-Azaindole Kinase Inhibitor Libraries

The orthogonal reactivity of the 5-chloro (cross-coupling) and 6-dimethoxymethyl (protected aldehyde) functionalities enables systematic exploration of 5,6-disubstituted 7-azaindole chemical space. This scaffold substitution pattern is underrepresented compared to 3-substituted 7-azaindoles, which dominate the kinase inhibitor patent literature [1]. The target compound thus provides access to novel intellectual property space. The higher LogP (2.93) compared to the free aldehyde analog facilitates organic-phase handling and purification, while the commercial availability from multiple vendors at 95–98% purity supports the synthesis of libraries of 50–200 compounds with reproducible quality [2].

Chemical Biology Probes with Controlled Aldehyde Release

For chemical biology applications such as activity-based protein profiling (ABPP) or bioorthogonal conjugation, the protected aldehyde in this building block is particularly valuable. The acetal can be carried through multi-step syntheses of probe molecules without interference, then deprotected at the final step to generate an aldehyde handle for oxime or hydrazone ligation to reporter tags (fluorophores, biotin, or affinity resins). This temporal control over aldehyde reactivity avoids premature conjugation or side reactions that would occur with the free aldehyde analog (CAS 1260382-91-9), improving overall probe yield and purity [1].

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
ATP-competitive hinge-binding scaffold with orthogonal diversification handles
Hinge-region hydrogen-bond geometry and cross-coupling efficiency
5,6-Disubstituted 7-azaindole libraries
Protected aldehyde enables build-couple-deprotect strategy
Multi-step synthetic throughput and library purity
Chemical biology probe synthesis
Temporal control over aldehyde release for bioorthogonal ligation
Deprotection efficiency and probe yield

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